N-benzyl-5-bromo-N-ethyl-3-methylpyridin-2-amine

Description

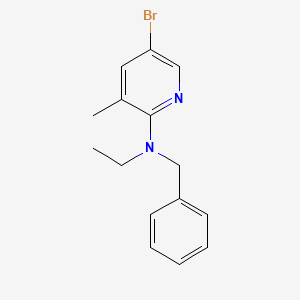

N-Benzyl-5-bromo-N-ethyl-3-methylpyridin-2-amine (CAS: 1219971-97-7) is a brominated pyridine derivative with a molecular formula of C₁₅H₁₇BrN₂ and a molecular weight of 305.21 g/mol . The compound features:

- A pyridine ring substituted with bromine at position 5, a methyl group at position 3, and an amine group at position 2.

- N-Benzyl and N-ethyl substituents on the amine group, enhancing steric bulk and lipophilicity.

Limited data on physical properties (e.g., melting/boiling points) are available in open literature, highlighting a gap in characterization studies.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-5-bromo-N-ethyl-3-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2/c1-3-18(11-13-7-5-4-6-8-13)15-12(2)9-14(16)10-17-15/h4-10H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATHMNPPEINRIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=NC=C(C=C2C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-benzyl-5-bromo-N-ethyl-3-methylpyridin-2-amine typically involves multiple steps:

Alkylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

Benzylation: The benzyl group is introduced through a benzylation reaction using benzyl halides.

Methylation: The methyl group is introduced using methylating agents such as methyl iodide.

Chemical Reactions Analysis

N-benzyl-5-bromo-N-ethyl-3-methylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

N-benzyl-5-bromo-N-ethyl-3-methylpyridin-2-amine serves as a building block in organic synthesis. It is utilized in the development of more complex molecules and heterocycles, facilitating the creation of various derivatives that may exhibit enhanced properties or activities.

Biology

The compound is being investigated for its potential biological activities , including:

- Antimicrobial Properties : Initial screenings suggest that it may inhibit growth against certain bacterial strains.

- Anticancer Activity : In vitro studies have demonstrated significant anti-proliferative effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth (MCF-7: 7.17 µM; A549: 2.93 µM) .

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug discovery. Its structural characteristics may allow it to interact with specific molecular targets, potentially leading to new therapeutic agents for diseases like cancer and infections.

Anticancer Research

A study focusing on derivatives based on similar scaffolds highlighted how structural modifications can significantly enhance anticancer activity. Specific substituents were found to improve potency against MCF-7 cells, suggesting that further optimization of N-benzyl derivatives could yield more effective anticancer agents.

Antimicrobial Screening

Research evaluating various synthesized alkaloids indicated that modifications at specific positions significantly impacted antimicrobial potency. This suggests that N-benzyl derivatives could be tailored for enhanced activity against resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-benzyl-5-bromo-N-ethyl-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Pyridine Derivatives with Bromine and N-Substituents

Key Observations :

Pyrimidine and Benzamide Analogs

Key Observations :

- Heterocycle Core : Pyrimidine-based analogs (e.g., CAS: 886365-91-9) exhibit distinct electronic profiles due to nitrogen positioning, affecting binding affinity in medicinal chemistry contexts .

- Sulfonamide Functionality : The benzamide derivative’s sulfonamide group introduces hydrogen-bonding capacity, absent in the target compound .

Structural and Functional Implications

Lipophilicity and Bioavailability

- The N-ethyl and N-benzyl groups in the target compound contribute to a LogP of ~3.19 (estimated), suggesting moderate membrane permeability . In contrast, the methoxy-substituted analog (CAS: 53242-18-5) has higher polarity (LogP ~1.8), favoring aqueous solubility .

Biological Activity

N-benzyl-5-bromo-N-ethyl-3-methylpyridin-2-amine is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents an overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

1. Chemical Structure and Synthesis

This compound has the molecular formula C14H15BrN2 and a molecular weight of 291.19 g/mol. The synthesis typically involves:

- Starting Materials : The synthesis begins with 5-bromo-2-chloropyridine, benzylamine, and ethylamine.

- Nucleophilic Substitution : The chlorine atom in 5-bromo-2-chloropyridine is substituted with benzylamine.

- Alkylation : The resulting compound undergoes alkylation with ethyl iodide to yield this compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. This compound may modulate the activity of these targets, influencing various cellular processes and pathways involved in disease states.

3.1 Antimicrobial Properties

N-benzyl derivatives have shown promising antimicrobial activities against various pathogens. A study indicated that related compounds exhibited significant inhibitory effects against bacteria like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

3.2 Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-benzyl derivative | A549 (Lung) | 7.17 ± 0.94 | |

| N-benzyl derivative | MCF7 (Breast) | 2.93 ± 0.47 |

In vitro studies revealed that this compound displays significant anti-proliferative effects on human tumor cell lines, including lung (A549) and breast (MCF7) cancer cells, making it a candidate for further drug development .

4.1 In Vitro Evaluation

In a detailed evaluation, the anti-proliferative effect of N-benzyl derivatives was assessed using human tumor cell lines. The results indicated that these compounds significantly inhibited cell growth compared to control treatments like doxorubicin .

4.2 Structure–Activity Relationship (SAR)

Research into the structure–activity relationship has shown that modifications in the benzyl group can enhance binding affinity to specific receptors, such as the 5-HT2A receptor, which is implicated in several psychiatric disorders . This suggests that optimizing the chemical structure could improve therapeutic efficacy.

5. Conclusion

This compound exhibits notable biological activity, particularly as an antimicrobial and anticancer agent. Its mechanism of action involves modulation of key cellular pathways through receptor interaction. Future research should focus on optimizing its structure for enhanced potency and reduced toxicity while exploring its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-5-bromo-N-ethyl-3-methylpyridin-2-amine, and how are intermediates purified?

- Synthesis : A common approach involves reductive amination. For example, reacting a pyridine derivative (e.g., 5-bromo-3-methylpyridin-2-amine) with benzaldehyde and ethylamine in the presence of NaBH₄ and acetic acid in 1,4-dioxane at 120°C for 2 hours .

- Purification : Crude products are typically extracted with chloroform, dried (CaCl₂), and recrystallized from ethanol/water mixtures to obtain high-purity crystals .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- IR Spectroscopy : Identify N–H stretches (≈3235 cm⁻¹) and aromatic C–Br vibrations (≈750 cm⁻¹) .

- NMR : Look for distinct signals, such as the methyl group (δ ≈2.3 ppm for CH₃), benzyl protons (δ ≈4.5 ppm for N–CH₂), and aromatic protons (δ ≈7.0–8.5 ppm) .

- X-ray Crystallography : Confirm molecular geometry and hydrogen-bonding patterns (e.g., N–H···N interactions at ≈2.50 Å) .

Advanced Research Questions

Q. How can researchers optimize Suzuki cross-coupling reactions involving the bromine substituent in this compound?

- Methodology : Use Pd(PPh₃)₄ (5 mol%) as a catalyst with arylboronic acids in 1,4-dioxane/water (4:1) at 85–95°C for 15 hours. Monitor reaction progress via TLC and purify via column chromatography (hexanes/EtOAC) .

- Challenges : Bromine’s steric hindrance may reduce yields. Optimize by varying ligands (e.g., XPhos) or using microwave-assisted heating .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity. The Colle-Salvetti correlation-energy formula can model electron density and local kinetic energy to predict reaction sites .

- Molecular Dynamics : Simulate intermolecular interactions (e.g., halogen bonding with Br···π contacts) to rationalize crystallographic packing .

Q. How does the bromine substituent influence biological activity, and what assays validate its mechanism?

- Mechanistic Insight : Bromine enhances binding via halogen bonding with target proteins (e.g., kinase active sites). Use SPR (Surface Plasmon Resonance) to measure binding affinity .

- Assays : Test antimicrobial activity via microdilution (MIC values) or anti-cancer potential via MTT assays on cancer cell lines .

Data Contradiction and Resolution

Q. How to address discrepancies in reported crystallographic data for similar pyridine derivatives?

- Validation : Cross-check SHELX-refined structures (e.g., hydrogen-bonding networks) against computational models. For example, if N–H···N distances deviate >0.1 Å, re-examine disorder modeling or thermal parameters .

- Tools : Use Olex2 or Mercury for structure visualization and validation against IUCr standards .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Process Controls : Maintain strict stoichiometry (e.g., 1:1.1 ratio of aldehyde to amine) and inert atmospheres to prevent oxidation. For large batches, use flow chemistry to improve heat dissipation .

- QC : Implement in-line HPLC to monitor intermediates and ensure ≥95% purity before proceeding .

Structural and Functional Analysis

Q. How to correlate substituent effects (e.g., Br, benzyl) with molecular conformation?

- Crystallography : Compare torsion angles (e.g., dihedral angles between pyridine and benzyl rings) across derivatives. For example, bulky substituents like Br may increase ring coplanarity by 5–10° .

- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or I) and evaluate bioactivity shifts to map structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.